molecular formula C13H14N4O3 B7738870 2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B7738870
M. Wt: 274.28 g/mol
InChI Key: YWXDHENCPZVKPL-VIZOYTHASA-N
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Description

2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.282 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a pyrimidinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to its combination of a benzaldehyde moiety with a pyrimidinyl hydrazone group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential as a versatile research tool.

Properties

IUPAC Name

2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-6-14-13(16-12(8)19)17-15-7-9-4-3-5-10(20-2)11(9)18/h3-7,18H,1-2H3,(H2,14,16,17,19)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDHENCPZVKPL-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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